(3aR,7aS)-2,2-dimethyl-5-(m-tolyl)-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)
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Overview
Description
(3aR,7aS)-2,2-dimethyl-5-(m-tolyl)-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic) is a chiral compound with a unique structure that includes a benzo[d][1,3]dioxole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-2,2-dimethyl-5-(m-tolyl)-3a,7a-dihydrobenzo[d][1,3]dioxole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of m-tolyl-substituted phenols with diols in the presence of acid catalysts to form the dioxole ring. The reaction conditions often require careful temperature control and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3aR,7aS)-2,2-dimethyl-5-(m-tolyl)-3a,7a-dihydrobenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3aR,7aS)-2,2-dimethyl-5-(m-tolyl)-3a,7a-dihydrobenzo[d][1,3]dioxole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its chiral nature allows for the exploration of enantioselective synthesis and the study of its biological activity.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (3aR,7aS)-2,2-dimethyl-5-(m-tolyl)-3a,7a-dihydrobenzo[d][1,3]dioxole involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, whether in medicinal chemistry or materials science. In biological systems, it may interact with proteins or nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Compounds with a benzopyran ring, known for their diverse pharmacological activities.
Terbium Complexes: Compounds with similar structural features used in luminescent materials.
Uniqueness
(3aR,7aS)-2,2-dimethyl-5-(m-tolyl)-3a,7a-dihydrobenzo[d][1,3]dioxole is unique due to its specific chiral centers and the presence of the dioxole ring
Properties
IUPAC Name |
(3aR,7aS)-2,2-dimethyl-5-(3-methylphenyl)-3a,7a-dihydro-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-11-5-4-6-12(9-11)13-7-8-14-15(10-13)18-16(2,3)17-14/h4-10,14-15H,1-3H3/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKXYDZTXWRLAA-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC3C(C=C2)OC(O3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=C[C@@H]3[C@H](C=C2)OC(O3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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